
1,2-Dimethylpyrimidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylpyrimidin-1-ium iodide is a chemical compound with the molecular formula C6H9N2I It is a pyrimidinium salt, which means it contains a positively charged pyrimidinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethylpyrimidin-1-ium iodide can be synthesized through the reaction of 1,2-dimethylpyrimidine with iodomethane. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and it is often carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
1,2-Dimethylpyrimidine+Iodomethane→1,2-Dimethylpyrimidin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethylpyrimidin-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different pyrimidinium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The pyrimidinium ion can react with electrophiles, leading to the addition of new functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce different halopyrimidinium salts, while oxidation reactions may yield pyrimidine N-oxides.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylpyrimidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrimidinium-based ionic liquids.
Biology: The compound can be used in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1,2-Dimethylpyrimidin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The positively charged pyrimidinium ion can form strong electrostatic interactions with negatively charged biomolecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylpyridinium iodide: Similar in structure but contains a pyridinium ion instead of a pyrimidinium ion.
1-Methyl-2-picolinium iodide: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
1,2-Dimethylpyrimidin-1-ium iodide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
53007-48-0 |
|---|---|
Molekularformel |
C6H9IN2 |
Molekulargewicht |
236.05 g/mol |
IUPAC-Name |
1,2-dimethylpyrimidin-1-ium;iodide |
InChI |
InChI=1S/C6H9N2.HI/c1-6-7-4-3-5-8(6)2;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SDRRPSHGGMDCJE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC=CC=[N+]1C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
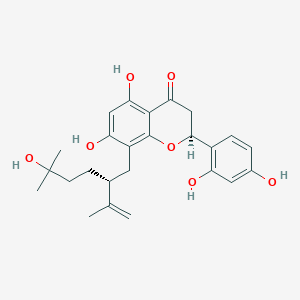
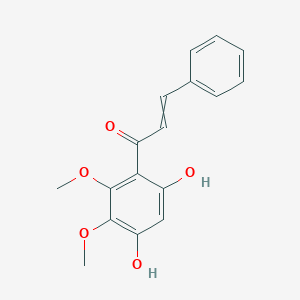

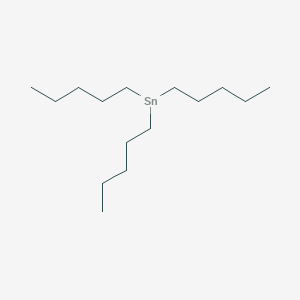
![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)

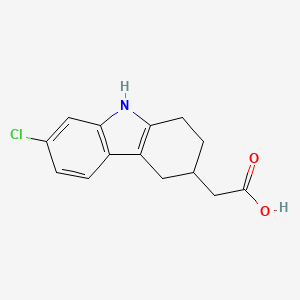
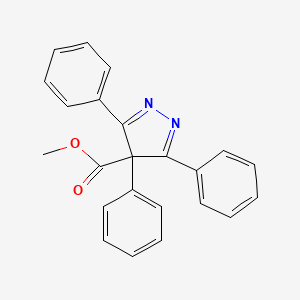

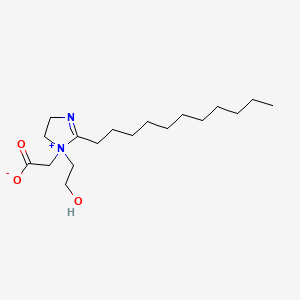
![Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14649690.png)
